
1-(tosylmethyl)-1H-1,2,4-triazole
Descripción general
Descripción
1-(tosylmethyl)-1H-1,2,4-triazole, also known as TMT, is a compound that has been extensively researched for its biological properties. It is a densely functionalized building block with three crucial groups contributing to a multitude of reactions .
Synthesis Analysis
The synthesis of this compound involves the Ugi four-component reaction using sodium alginate, tosylmethyl isocyanide, propionaldehyde, and octylamine . This reaction is performed in aqueous solution as the Ugi reaction is accelerated in water .Molecular Structure Analysis
This compound contains total 28 bond(s); 17 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 sulfone(s) and 1 Triazole(s) .Chemical Reactions Analysis
TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated. The sulfinyl group not only enhances the acidity of the α-protons but is also a good leaving group . It can be used as a C-N=C synthon for the synthesis of various heterocycles .Physical And Chemical Properties Analysis
This compound has a melting point of 109-113 °C, a density of 1.2721 (rough estimate), and a refractive index of 1.5270 (estimate). It is slightly soluble in water and is sensitive to moisture .Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Synthesis
1-(Tosylmethyl)-1H-1,2,4-triazole, as a member of the triazole family, is noteworthy for its role in drug synthesis. Triazoles have been extensively studied due to their diverse biological activities and are used in the creation of various drugs. They exhibit a wide range of potential therapeutic applications including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties (Ferreira et al., 2013).
Solvent for Proton-Conducting Electrolytes
1H-1,2,4-Triazole is identified as an effective solvent for proton conduction in liquid electrolytes and polymer electrolyte membranes. This demonstrates its utility in enhancing the performance of fuel cells (Li et al., 2005).
Supramolecular Interactions and Chemistry
1H-1,2,4-Triazole derivatives exhibit unique supramolecular interactions, making them applicable in supramolecular and coordination chemistry. These interactions enable applications in areas like anion recognition, catalysis, and photochemistry, which extend beyond the traditional scope of click chemistry (Schulze & Schubert, 2014).
Antimicrobial and Antifungal Agents
Triazole derivatives, including those related to 1H-1,2,4-triazole, have been synthesized as novel antimicrobial agents. They have shown significant activity against various microbial strains, highlighting their potential as effective antibacterial and antifungal agents (Kaplancikli et al., 2008).
Energetic Materials and Explosives
Certain triazole derivatives, such as 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole, are powerful energetic compounds due to their high nitrogen- and oxygen-content. They have been explored for their potential as energetic materials, with applications in explosives (Hermann et al., 2017).
Antileishmanial Activity
4-Amino-1,2,4-triazole derivatives have been theoretically studied and tested for antileishmanial activity, demonstrating the potential of triazole derivatives in addressing neglected diseases like leishmaniasis (Süleymanoğlu et al., 2017).
Anticancer Activity
1,2,4-Triazole derivatives have been found to have anticancer activity, which is further supported by molecular docking studies. These compounds' interaction with specific proteins may explain their effectiveness in cancer treatment (Kaczor et al., 2013).
Mecanismo De Acción
Target of Action
1-(Tosylmethyl)-1H-1,2,4-triazole is a synthetic compound that has been used in various chemical reactions
Mode of Action
It’s known that the compound contains a triazole ring, which is a versatile scaffold in medicinal chemistry and is involved in various types of interactions with biological targets . .
Biochemical Pathways
Triazole derivatives have been used in the synthesis of various biologically active compounds, suggesting that they might interact with multiple biochemical pathways
Result of Action
Some studies suggest that triazole derivatives can exhibit various biological activities, including anticancer effects . .
Safety and Hazards
Direcciones Futuras
The future directions of 1-(tosylmethyl)-1H-1,2,4-triazole research could involve its use in the synthesis of various heterocycles, such as oxazoles, imidazoles, pyrroles, 1,2,4-triazoles, and many more . It could also be used in the development of new materials and the establishment of structure–function relationships .
Propiedades
IUPAC Name |
1-[(4-methylphenyl)sulfonylmethyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-9-2-4-10(5-3-9)16(14,15)8-13-7-11-6-12-13/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDRJTORNKZFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




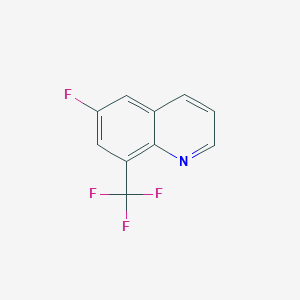


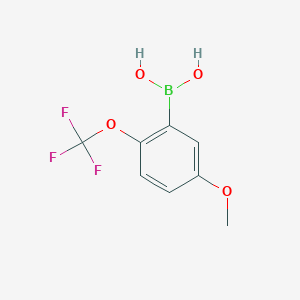
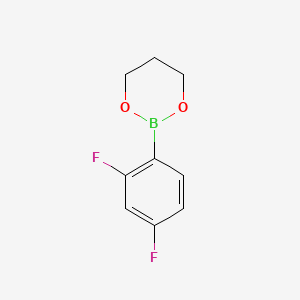
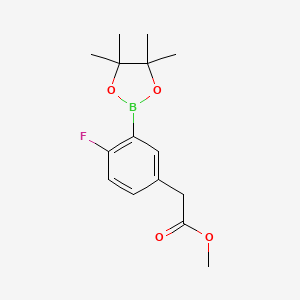
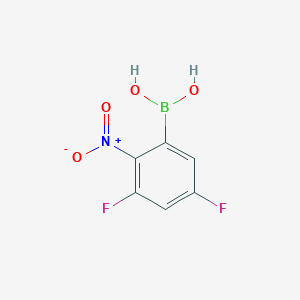
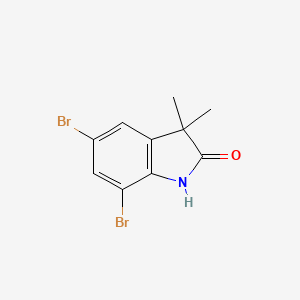
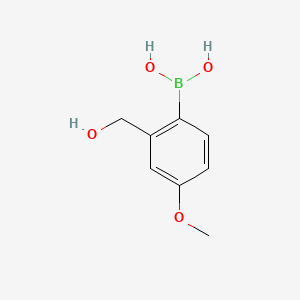
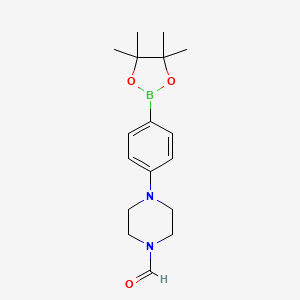
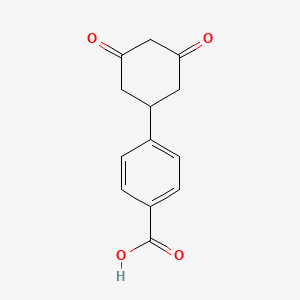
![4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1393492.png)
